N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide
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Overview
Description
“N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide” is a compound that falls under the category of pyrazole-containing compounds . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole-containing compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The synthesis of these compounds is confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The molecular structure of pyrazole-containing compounds is determined by X-ray diffraction . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group, the results was like that of substituted benzyl group on pyrazole .Chemical Reactions Analysis
The chemical reactions of pyrazole-containing compounds involve various processes. For instance, the compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group, the results was like that of substituted benzyl group on pyrazole .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-containing compounds are determined by various methods such as IR spectroscopy, NMR spectroscopy, and HRMS . For instance, the IR spectrum reveals strong, sharp peaks corresponding to the CO of the coumarin ring and the NH group . The NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel compounds with potential biological activities, including N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide, involve complex chemical processes. These studies provide foundational knowledge for understanding the compound's properties and potential applications in scientific research. For example, the synthesis of azetidine-2-one derivatives of 1H-benzimidazole demonstrates the methodology for creating compounds with antimicrobial and cytotoxic properties, suggesting a similar potential for this compound derivatives (Noolvi et al., 2014).
Biological Activity
Research on the biological activities of related compounds provides insights into the potential applications of this compound in scientific research. Studies focusing on the discovery of potent, selective T-type calcium channel blockers, for instance, underscore the significance of this compound derivatives in developing new therapeutic agents (Bezençon et al., 2017).
Antimicrobial and Antitumor Evaluation
Investigations into the antimicrobial and antitumor activities of chemical compounds highlight the potential efficacy of this compound in these areas. The synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides having anti-inflammatory activity indicates the compound's potential for developing new treatments with anti-inflammatory properties (Sunder & Maleraju, 2013).
Structural Analysis
Structural analysis and characterization are crucial for understanding the molecular framework of this compound and its derivatives. Studies on the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks provide valuable insights into the structural aspects of similar compounds, aiding in the exploration of their scientific applications (Janardhan et al., 2014).
Mechanism of Action
Target of Action
Compounds containing pyrazole scaffolds are known to possess a wide variety of biological activities . They have been used in the development of drugs with antibacterial , anticancer , and anti-hypercholesterolemic actions.
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of effects . The compound’s interaction with its targets could lead to changes at the molecular and cellular levels, affecting the function of the target cells.
Biochemical Pathways
Pyrazole derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse biological activities . The compound could potentially affect pathways related to its target cells, leading to downstream effects.
Result of Action
Given the known biological activities of pyrazole derivatives , the compound could potentially have a range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-[(1-benzyl-3-phenylpyrazol-4-yl)methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-11-18(24)21-12-17-14-23(13-15-7-3-1-4-8-15)22-19(17)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSMIXJPFSPCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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